molecular formula C11H16F3N3O2S B2923868 N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide CAS No. 1797225-52-5

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide

カタログ番号: B2923868
CAS番号: 1797225-52-5
分子量: 311.32
InChIキー: UVLXFIGSKIVBLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted with a trifluoromethyl group at position 2. An ethyl linker connects the indazole to a methanesulfonamide moiety.

特性

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2S/c1-20(18,19)15-6-7-17-9-5-3-2-4-8(9)10(16-17)11(12,13)14/h15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXFIGSKIVBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. Given the biological activities associated with indazole derivatives, the compound could potentially have antiviral, anti-inflammatory, or anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects.

生物活性

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)methanesulfonamide is a compound of increasing interest due to its unique structure and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15F3N2O2S. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic molecules, which can significantly influence their biological activity.

PropertyValue
Molecular Weight300.32 g/mol
AppearanceWhite solid
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indazole derivatives often exhibit high affinity for multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter systems and lead to various pharmacological effects.
  • Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and infection.

Antiparasitic Activity

Research has indicated that compounds with similar structures exhibit significant antiparasitic activity. For instance, studies have shown that indazole derivatives can effectively inhibit the growth of parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values often in the low micromolar range. The trifluoromethyl substitution enhances this activity by improving the compound's bioavailability and interaction with the target organisms .

Antiviral Activity

Indazole derivatives have also been evaluated for their antiviral properties. A study demonstrated that compounds with trifluoromethyl substitutions exhibited improved IC50 values against viruses such as the measles virus (MV) compared to their non-substituted counterparts. This suggests a potential application in antiviral drug development .

Anticancer Potential

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored. Indazole derivatives have been linked to the inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Case studies have reported significant cytotoxicity against various cancer cell types .

Case Studies

  • Antiparasitic Efficacy : A recent study evaluated a series of indazole derivatives, including this compound), against Entamoeba histolytica. The results indicated that the compound had an IC50 value of 1.47 µM/mL, demonstrating potent activity compared to standard treatments .
  • Antiviral Activity Assessment : Another investigation focused on the antiviral effects of similar indazole compounds against the measles virus. The study found that the trifluoromethyl group significantly enhanced antiviral potency, with IC50 values showing a marked reduction compared to derivatives lacking this functional group .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while exhibiting strong antiparasitic and antiviral activities, this compound maintained relatively low cytotoxicity against normal human cells, suggesting a favorable therapeutic index .

類似化合物との比較

Structural and Functional Comparison with Analogs

Core Modifications and Substituent Variations

a) N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35)
  • Structural Difference : Replaces the ethyl-methanesulfonamide with a diethylacetamide group.
  • The acetamide may lower solubility but improve membrane permeability .
  • Synthesis : Derived from 2-(3-(trifluoromethyl)tetrahydroindazol-1-yl)acetic acid and diethylamine via coupling .
b) N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-tetrahydroindazol-1-yl)acetamide (Compound 26)
  • Structural Difference : Incorporates a 4-chlorobenzylamine via acetamide.
  • Impact: The aromatic chlorobenzyl group may enhance π-π stacking in enzyme active sites (e.g., Trypanosoma brucei Trypanothione Synthetase inhibition). However, increased steric bulk could reduce bioavailability .
  • Synthesis : Uses 4-chlorobenzylamine in a carbodiimide-mediated coupling reaction .
c) Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
  • Structural Difference : Replaces tetrahydroindazole with a triazolone ring and adds dichlorophenyl/difluoromethyl groups.
  • Impact : Retains sulfonamide but shifts application to herbicides (e.g., soil-applied pre-emergent pesticide). The triazolone ring likely targets plant-specific enzymes .

Fluorination Patterns

  • Target Compound : Single trifluoromethyl group on indazole.
  • Patent Analogs (e.g., Compound 40) : Feature difluoromethyl and tetrafluoro modifications on the tetrahydroindazole core. Additional fluorination on pyrimidine/terpyridine substituents enhances metabolic stability and logP, favoring CNS or oncology applications .

Physicochemical Properties (Inferred)

Compound Key Substituents logP (Estimated) Solubility (PBS)
Target Compound Trifluoromethyl, methanesulfonamide ~2.5 Moderate
Compound 35 (Diethylacetamide) Diethylacetamide ~3.0 Low
Compound 26 (Chlorobenzyl) 4-Chlorobenzyl ~3.2 Low
Sulfentrazone Dichlorophenyl, triazolone ~2.8 Moderate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。